

A Comparative Pharmacological Profile of DGAT1 Inhibitors: JTT-553 and T863

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Compound of Interest

Compound Name: JTT-553

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This guide provides a detailed comparative analysis of two well-characterized small molecule inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1): **JTT-553** and T863. DGAT1 is a key enzyme in the final step of triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This document summarizes their pharmacological properties, presents supporting experimental data in a comparative format, and outlines the methodologies for key experiments.

Overview and Mechanism of Action

Both **JTT-553** and T863 are potent and selective inhibitors of DGAT1. They exert their effects by binding to the enzyme and preventing the acylation of diacylglycerol to form triglycerides. By inhibiting DGAT1, these compounds aim to reduce fat absorption, decrease triglyceride storage in tissues like the liver and adipose tissue, and consequently improve metabolic parameters.

JTT-553, developed by Japan Tobacco, was investigated for the treatment of obesity and reached Phase I clinical trials before discontinuation. It is a novel, potent, and selective DGAT1 inhibitor.^{[1][2]}

T863 is another potent, selective, and orally active DGAT1 inhibitor that has been extensively used as a tool compound in preclinical research to understand the pharmacological consequences of DGAT1 inhibition.^{[3][4][5][6]} It acts on the acyl-CoA binding site of DGAT1.^{[4][7]}

Comparative Quantitative Data

The following tables summarize the available quantitative data for **JTT-553** and T863, allowing for a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency against DGAT1

Compound	Target	Species	IC50	Assay Method	Reference
JTT-553	DGAT1	Human	2.38 nM	Microsomal assay with [14C]oleoyl-CoA	[8] [9]
T863	DGAT1	Human	15 nM	Microsomal assay	[1] [10] [11]

Table 2: In Vitro Selectivity

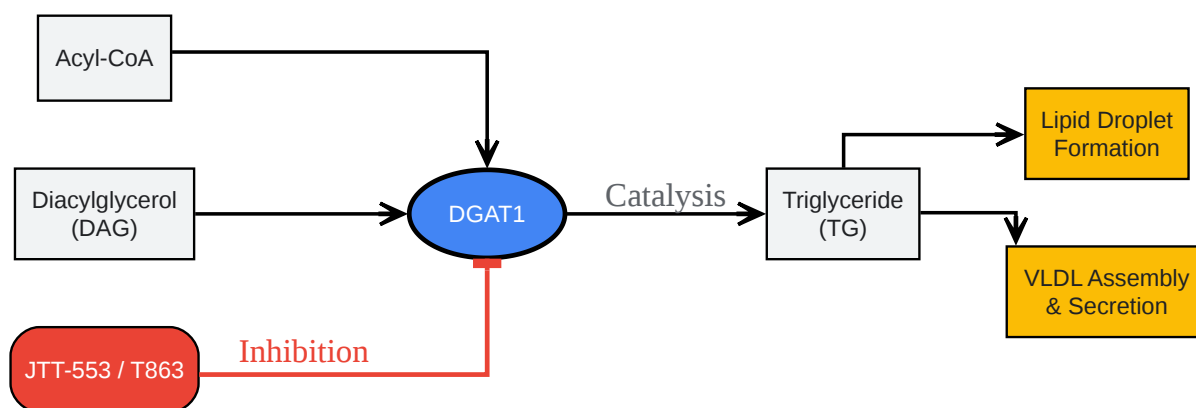
Compound	Target	Species	Activity	Reference
JTT-553	DGAT2	Human	No inhibition (>10 µM)	[8] [9]
ACAT1	Human	No inhibition (>10 µM)	[8] [9]	
T863	DGAT2	Human	No inhibitory activity	[1] [10] [11]
MGAT2	Human	No inhibitory activity	[1] [10] [11]	
MGAT3	Human	No inhibitory activity	[1] [10] [11]	

Table 3: In Vivo Efficacy in Animal Models

Compound	Animal Model	Dose	Key Findings	Reference
JTT-553	Sprague-Dawley Rats (Olive oil loading)	Not specified	Suppressed plasma TG and chylomicron TG levels	[8]
Diet-induced obese rats	Not specified	Reduced daily food intake and body weight gain	[8]	
T863	Diet-induced obese mice	30 mg/kg (oral)	Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity.	[5][6][10]

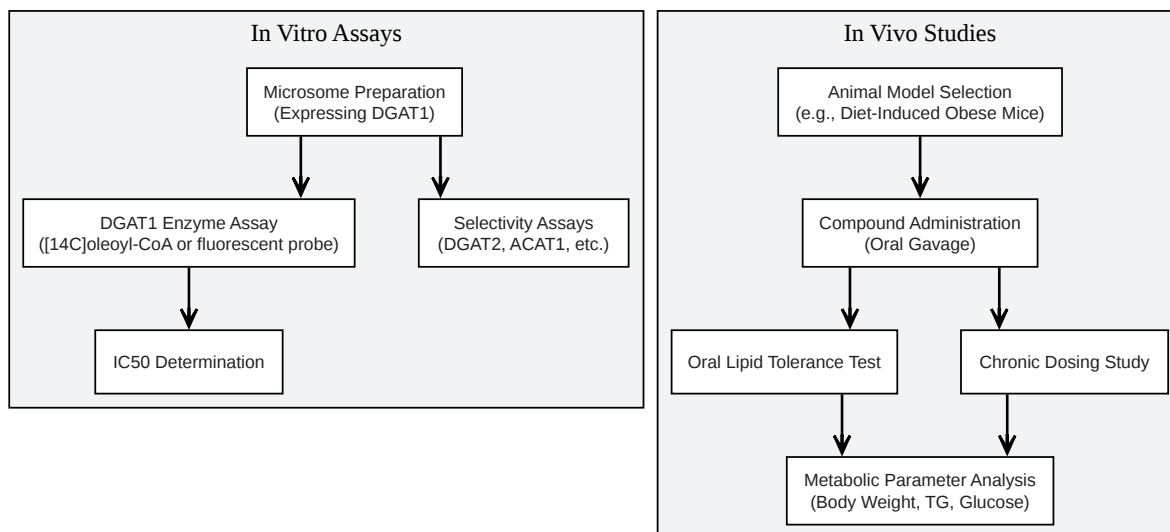
Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.



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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.



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